3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid

Lipophilicity Drug Design ADME

Researchers often face rapid O-demethylation of methoxy-biphenyl leads, compromising metabolic stability. This 3,5-difluoro-4'-OCF3 biphenyl acid solves that by incorporating the metabolically robust OCF3 group early. • XLogP3 ≈ 4.5 enhances passive permeability for CNS or cell-based targets. • Carboxylic acid enables direct amide/ester library synthesis without oxidation. • Precedented in ChEMBL (CHEMBL4780755), validating its use in SAR campaigns. Supplied as a single batch-assured intermediate, reducing inventory complexity for parallel library synthesis.

Molecular Formula C14H7F5O3
Molecular Weight 318.19 g/mol
Cat. No. B8167602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid
Molecular FormulaC14H7F5O3
Molecular Weight318.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C(=C2)F)C(=O)O)F)OC(F)(F)F
InChIInChI=1S/C14H7F5O3/c15-10-5-8(6-11(16)12(10)13(20)21)7-1-3-9(4-2-7)22-14(17,18)19/h1-6H,(H,20,21)
InChIKeyNKBLLDQAFSGOPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic Acid: Structural & Computed Profile


3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid (CAS 1261561-63-0) is a fluorinated biphenyl carboxylic acid with molecular formula C₁₄H₇F₅O₃ and a molecular weight of 318.19 g·mol⁻¹ [1]. The molecule features a 2,6-difluorobenzoic acid moiety para-coupled to a 4-(trifluoromethoxy)phenyl ring, creating a distinct combination of electron‑withdrawing substituents that modulate acidity, lipophilicity, and hydrogen‑bonding capacity beyond what either motif achieves alone [2]. Computed physicochemical properties—including XLogP3 = 4.5, topological polar surface area (TPSA) = 46.5 Ų, 8 hydrogen‑bond acceptors, and 1 hydrogen‑bond donor—are publicly available through PubChem [1] and form the foundation for comparing this compound with its closest structural analogs.

Computed lipophilicity profile Distinct from non‑fluorinated and mono‑fluoro analogs
Hydrogen‑bond donor/acceptor pattern Multiple acceptor sites; modulates solubility and permeability balance
Computed polar surface area TPSA characteristic influences passive transport and kinase selectivity context

Why Close Analogs Are Not Interchangeable


Biphenyl‑4‑carboxylic acid derivatives that differ by only one or two substituents on either ring can exhibit profoundly different physicochemical and biochemical behaviour because each fluorine atom and the OCF₃ group independently influence acidity (pKₐ), lipophilicity (logP), metabolic stability, and molecular recognition [1][2]. The 3,5‑difluoro pattern adjacent to the carboxylic acid lowers the pKₐ and alters hydrogen‑bond geometry relative to non‑fluorinated or mono‑fluorinated analogs [2], while the OCF₃ group contributes a Hansch lipophilicity parameter (π) of +1.04, which is distinct from the +0.88 of CF₃ and the −0.02 of OCH₃ [3]. When these features are combined on a single biphenyl scaffold, the resulting property set—XLogP3, TPSA, H‑bond donor/acceptor count, and derivatisation potential—cannot be replicated by any single close analog. Therefore, generic substitution without experimental validation risks introducing unwanted changes in solubility, permeability, target engagement, or metabolic turnover, making the specific substitution pattern of this compound a deliberate design choice rather than a commodity interchange.

  • 3,5‑Difluoro pattern adjusts acidity Fluorine substitution near the carboxylic acid alters pKa and H‑bond geometry versus non‑fluorinated or mono‑fluoro analogs
  • OCF₃ vs. CF₃ lipophilicity differs measurably The trifluoromethoxy group changes partition behavior relative to trifluoromethyl, shifting distribution and permeability predictions
  • TPSA and H‑bond acceptor count diverge OCF₃ adds acceptor sites and larger TPSA compared to CF₃, altering permeability–solubility trade‑offs

Quantitative Comparison with Closest Analogs


Lipophilicity: 3,5-Difluoro-OCF₃ vs. Non-Fluorinated Biphenyl Acid

The computed XLogP3 of 3,5-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-carboxylic acid is 4.5 [1], whereas the closest commercially available comparator lacking the 3,5‑difluoro substitution, 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-carboxylic acid (CAS 728919-11-7, C₁₄H₉F₃O₃, MW 282.21), has a ChemSpider‑predicted ACD/LogP of 3.89 ± 0.28 . The presence of two ortho‑fluorine atoms on the benzoic acid ring thus increases computed lipophilicity by approximately 0.6 log units, a change that can substantially alter membrane permeability and tissue distribution.

Lipophilicity
Cross-study comparable
≈ +0.6 log units
XLogP3 vs. ACD/LogP
Supports lipophilicity‑driven selection for membrane permeability context
Computed values; algorithm variance ~0.3–0.5 units
Lipophilicity Drug Design ADME

H-Bond Acceptor Count & TPSA: Solubility and Kinase Selectivity

The target compound possesses 8 hydrogen‑bond acceptors and a TPSA of 46.5 Ų [1]. In contrast, the ‑CF₃ analog (3,5-difluoro-4′-(trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid, CAS 1261848-21-8) has only 5 hydrogen‑bond acceptors and a predicted TPSA of 37.3 Ų [2]. The additional three acceptor sites arise from the oxygen atom of the OCF₃ group, which can engage in distinct hydrogen‑bond interactions with protein residues, and the larger TPSA of the OCF₃ compound correlates with reduced passive trans‑cellular permeability but enhanced aqueous solubility—a trade‑off that is often exploited to balance potency and ADME properties [3].

H‑Bond & TPSA
Cross-study comparable
8 H‑bond acceptors
TPSA 46.5 Ų
vs
5 H‑bond acceptors
TPSA 37.3 Ų
Δ +3 acceptors, +9.2 Ų
Higher aqueous solubility potential but lower passive permeability relative to CF₃ analog
Computed properties; Cactvs/PubChem algorithm
Polar Surface Area Solubility Selectivity

OCF₃ vs. OCH₃: Metabolic Stability and Lipophilicity

The trifluoromethoxy group is a well‑characterized bioisostere of the methoxy group that increases lipophilicity by approximately 1.0‑1.4 logD units while significantly reducing oxidative O‑demethylation by cytochrome P450 enzymes [1][2]. In a controlled study of matched molecular pairs, replacing OCH₃ with OCF₃ on an aromatic ring increased logD₇.₄ by 1.0‑1.2 units and reduced intrinsic clearance in human liver microsomes by >50% for multiple chemotypes [1]. Although this class‑level data is not measured on the specific biphenyl scaffold, the OCF₃ group in the target compound is expected to confer analogous metabolic stability advantages relative to a hypothetical 4′-methoxy analog.

Metabolic stability
Class-level inference
Matched‑pair: ΔlogD +1.0–1.4; intrinsic clearance reduced >50%
Supports OCF₃ as metabolically stable bioisostere context
Scaffold‑specific data to verify
Metabolic Stability OCF₃ Bioisostere

ChEMBL Entry for Scaffold Derivative

A urea derivative constructed from this biphenyl acid scaffold, 2-[6-[[[3,5-difluoro-4-[2-(trifluoromethoxy)phenyl]phenyl]carbamoylamino]methyl]-3-pyridinyl]acetic acid (PubChem CID 162663504), has been assigned the identifier CHEMBL4780755 in the ChEMBL bioactivity database, indicating that the scaffold has been registered in a curated medicinal chemistry repository alongside associated biological assay data [1]. In contrast, no analogous ChEMBL entry was found for the CF₃ congener (3,5-difluoro-4′-(trifluoromethyl)biphenyl-4-carboxylic acid) at the time of this analysis, suggesting the OCF₃‑containing scaffold has been prioritized in at least one bioactive series.

Bioactivity entry
Supporting evidence
CHEMBL4780755
Derivative CID 162663504
Scaffold precedented in curated bioactivity series; supports procurement context
CF₃ analog entry absent at time of analysis
ChEMBL Bioactivity Derivatization

Carboxylic Acid vs. Aldehyde: Derivatization Versatility

The target carboxylic acid can be directly converted into amides, esters, acyl hydrazides, and alcohols, or activated for coupling reactions (e.g., HATU, EDC), enabling rapid library expansion [1]. The corresponding aldehyde analog, 3,5-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-carbaldehyde (CAS 1361968-38-8), offers fewer direct derivatization pathways, primarily limited to reductive amination, Grignard addition, and oxidation/reduction sequences. The carboxylic acid thus provides access to a broader and more pharmaceutically relevant set of derivatives (e.g., amide bonds are the most prevalent linkage in approved drugs [2]) from a single procurement.

Derivatization
Supporting evidence
Carboxylic acid: ≥5 derivative classes
vs
Aldehyde: ≈3 classes
Broader pharmaceutically relevant space
Broadens accessible chemical space from single building block
Standard medicinal chemistry conditions
Synthetic Versatility Library Synthesis Functional Group Interconversion

Procurement Application Scenarios


Lead Optimization: High Lipophilicity & Carboxylic Acid Handle

When a medicinal chemistry program requires a biphenyl scaffold with high lipophilicity (XLogP3 ≈ 4.5) and a carboxylic acid for further amide coupling, the 3,5‑difluoro‑4′‑OCF₃ substitution pattern delivers an XLogP3 that is approximately 0.6 units higher than the non‑fluorinated OCF₃ analog . This can be critical for targets where passive membrane permeability correlates with logP in the 3–5 range, and the carboxylic acid permits direct elaboration into amide‑based libraries without requiring an additional oxidation step.

ChEMBL-Documented Bioactive Scaffold as Building Block

The scaffold has already been incorporated into a urea‑containing derivative (CHEMBL4780755) , confirming its relevance in a curated bioactivity database. Medicinal chemists seeking a building block that has been precedented in a structure–activity relationship series can procure this acid with confidence that it has previously entered a drug‑discovery workflow, unlike several close analogs for which no ChEMBL entry could be identified.

OCF₃ Replacement of Methoxy for Metabolic Stability

For programs experiencing rapid O‑demethylation of a methoxy‑biphenyl lead, the OCF₃ group is a class‑validated bioisostere that increases lipophilicity (ΔlogD ≈ +1.0–1.4) and reduces intrinsic microsomal clearance by >50% . Procuring the OCF₃‑substituted acid at the building‑block stage allows incorporation of the metabolically stable group early in synthesis, avoiding a late‑stage functional‑group interconversion that can be low‑yielding and costly.

Carboxylic Acid for Parallel Library Synthesis

Unlike the corresponding aldehyde (CAS 1361968-38-8), the carboxylic acid can directly generate amides, esters, hydrazides, and acyl halides, enabling parallel synthesis of diverse compound libraries from a single procurement . This reduces inventory complexity and ensures that all library members share the same fluorinated biphenyl core, facilitating structure‑activity relationship interpretation.

Application
Selection Property
Validation Focus
Lead optimization: lipophilicity core
Lipophilicity profile
logP‑dependent permeability context
ChEMBL‑documented scaffold
Curated bioactivity database precedence
ChEMBL entry review and SAR context
OCF₃ metabolic stability replacement
Metabolic stability profile (OCF₃)
Microsomal stability assay context
Parallel library synthesis
Synthetic versatility from carboxylic acid
Amide coupling and library diversity context
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